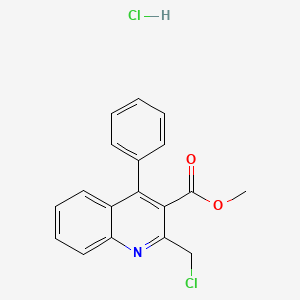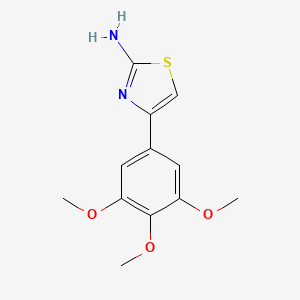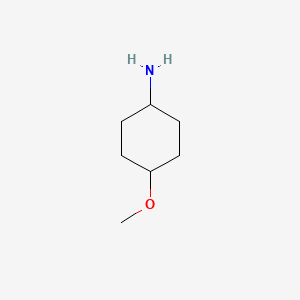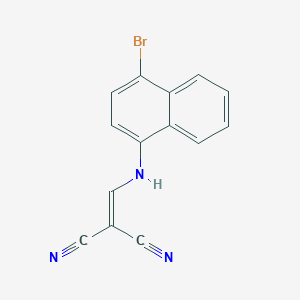
1-(1,3,4-Oxadiazol-2-il)etan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3,4-Oxadiazol-2-yl)ethanamine is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties, making it a valuable scaffold in drug discovery and other scientific research fields.
Aplicaciones Científicas De Investigación
1-(1,3,4-Oxadiazol-2-yl)ethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine is the enzyme DNA gyrase, a type II topoisomerase found in E. coli . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into DNA .
Mode of Action
1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine interacts with its target, DNA gyrase, by inhibiting its ATPase activity . This action blocks the introduction of negative supercoils in DNA and traps the chromosome in a positively supercoiled state . This state may have a downstream impact on cell physiology and division .
Biochemical Pathways
The action of 1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine on DNA gyrase affects the DNA supercoiling pathway. By inhibiting the ATPase activity of gyrase, the compound prevents the introduction of negative supercoils into DNA . This action disrupts the normal functioning of the DNA supercoiling pathway, which is essential for DNA replication, transcription, and repair .
Result of Action
The inhibition of DNA gyrase by 1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine results in a positively supercoiled state of the chromosome . This state can have a significant impact on cell physiology and division . The compound’s action may also have antimicrobial effects, as suggested by the fact that DNA gyrase is a well-known target for antibacterial drugs .
Action Environment
The action of 1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine may be influenced by various environmental factors. For instance, solvent environments can influence the properties of similar oxadiazole derivatives . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,4-oxadiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction between hydrazides and carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride or thionyl chloride can yield the desired oxadiazole ring .
Industrial Production Methods: Industrial production of 1-(1,3,4-oxadiazol-2-yl)ethanamine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3,4-Oxadiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can lead to the formation of amines or alcohols .
Comparación Con Compuestos Similares
1-(1,3,4-Oxadiazol-2-yl)ethanamine can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and antifungal properties.
1,2,5-Oxadiazole: Utilized in the development of energetic materials and explosives.
1,3,4-Oxadiazole: Exhibits a broad spectrum of biological activities, including anticancer and antiviral effects.
The uniqueness of 1-(1,3,4-oxadiazol-2-yl)ethanamine lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-(1,3,4-oxadiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3(5)4-7-6-2-8-4/h2-3H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQXABTZXRCQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)


![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate](/img/structure/B2553532.png)


![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/new.no-structure.jpg)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2553540.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)
